molecular formula C20H21FN6O2 B2984583 (5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1291837-21-2

(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2984583
CAS No.: 1291837-21-2
M. Wt: 396.426
InChI Key: QZODVOREMKLHTB-UHFFFAOYSA-N
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Description

The compound “(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone” is a complex organic molecule that features a combination of triazole, piperazine, and fluorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the attachment of the piperazine moiety. Typical synthetic routes might include:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, such as the Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve the use of a fluorinated aniline derivative, which can be coupled to the triazole ring through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using a suitable piperazine derivative and a leaving group on the triazole ring.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a phenol derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the triazole ring would yield a dihydrotriazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, compounds with triazole and piperazine moieties are often studied for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Medicine

In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (5-((2-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
  • (5-((2-bromophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

Uniqueness

The presence of the fluorophenyl group in the compound provides unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This can result in enhanced biological activity or selectivity compared to similar compounds with different halogen substitutions.

Properties

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-29-15-6-4-5-14(13-15)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-17-8-3-2-7-16(17)21/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZODVOREMKLHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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